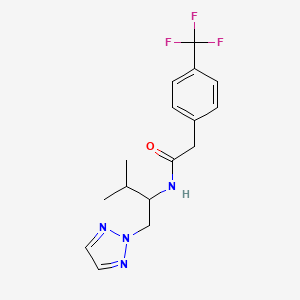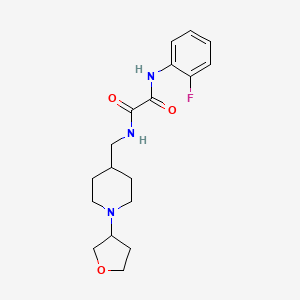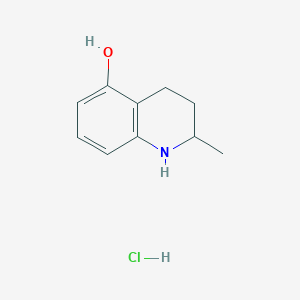![molecular formula C21H19FN4O5S B2427973 N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899733-39-2](/img/structure/B2427973.png)
N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H19FN4O5S and its molecular weight is 458.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms and Compulsive Food Consumption
Research on orexin (OX) receptors, which are known to modulate feeding, arousal, stress, and drug abuse, suggests that compounds targeting these receptors could have therapeutic potential for eating disorders with a compulsive component. For instance, the study by Piccoli et al. (2012) explored the effects of selective orexin receptor antagonists in a binge eating model in rats, highlighting the role of OX1R mechanisms in compulsive eating behaviors. This suggests that compounds affecting similar pathways could be of interest in the development of treatments for compulsive eating disorders (Piccoli et al., 2012).
Anticancer Potential of Sulfonamide Derivatives
Another study by Gul et al. (2016) synthesized a series of sulfonamide derivatives to evaluate their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated significant cytotoxic activities, indicating their potential for further anti-tumor activity studies. This research suggests that compounds with sulfonamide groups, similar to the structural features of the query compound, could have applications in cancer research (Gul et al., 2016).
Neuroprotection and Na+/Ca2+ Exchange Inhibition
The study by Iwamoto and Kita (2006) on a novel Na+/Ca2+ exchange inhibitor, YM-244769, reveals its preferential inhibition of NCX3 and its potential as a neuroprotective drug. This research highlights the importance of targeting specific ion exchange mechanisms in neuronal cells for therapeutic applications, which could be relevant for compounds with similar pharmacological profiles (Iwamoto & Kita, 2006).
Fluorinated Compounds and Liquid Crystal Stability
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, exploring how different solvent media and substituents affect their transition energies and stability. This research underscores the significance of fluorine substitutions in modulating the properties of liquid crystalline materials, which might be relevant for the design and development of new materials with enhanced stability and photoresponsive characteristics (Praveen & Ojha, 2012).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O5S/c1-31-16-8-6-15(7-9-16)26-19(17-11-32(29,30)12-18(17)25-26)24-21(28)20(27)23-10-13-2-4-14(22)5-3-13/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSSOGUVBKFLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2427890.png)
![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-](/img/structure/B2427894.png)
![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2427895.png)



![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2427899.png)



![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2427913.png)
